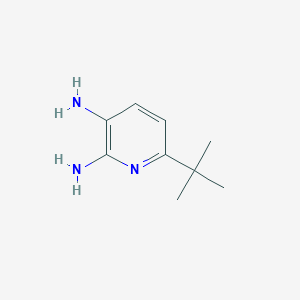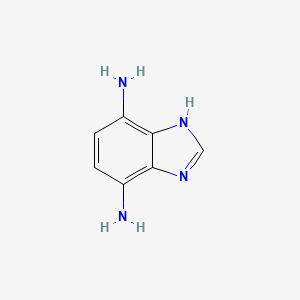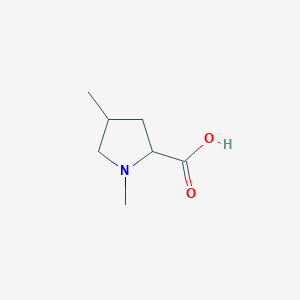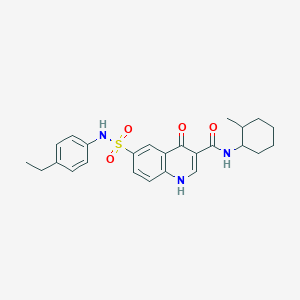
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine
Übersicht
Beschreibung
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine is a chemical compound that has gained attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known as 2-Methyl-4-(methylamino)tetrahydropyran and is a cyclic amine with a tetrahydropyran ring structure.
Wirkmechanismus
The mechanism of action of Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are necessary for the replication of viruses, bacteria, and fungi. It may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the replication of a number of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. It has also been found to inhibit the growth of a number of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been found to have antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine in lab experiments is its broad-spectrum activity against viruses, bacteria, and fungi. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its use as a drug delivery agent. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Conclusion:
In conclusion, Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine is a chemical compound with potential applications in the pharmaceutical industry. Its broad-spectrum activity against viruses, bacteria, and fungi make it an attractive candidate for further research. However, its mechanism of action is not fully understood, which presents a challenge for optimizing its use in lab experiments. Future research is needed to fully understand its potential applications and optimize its use.
Wissenschaftliche Forschungsanwendungen
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine has been found to have potential applications in the pharmaceutical industry. It has been studied for its antiviral, antibacterial, and antifungal properties. It has also been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N,2-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-7(8-2)3-4-9-6/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHEVIOUPMXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(2-methyl-tetrahydro-pyran-4-yl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332426.png)
![3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3332429.png)
![N-[(2-chloro-3-pyridyl)carbonyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B3332438.png)
![N-(4-bromophenyl)-N'-[(2-chloro-3-pyridyl)carbonyl]thiourea](/img/structure/B3332440.png)

![[1,1':3',1''-Terphenyl]-4-carboxylic acid, 3''-(1,1-dimethylethyl)-4'-(2-hydroxyethoxy)-4''-(1-pyrrolidinyl)-, ethyl ester](/img/structure/B3332453.png)
![{3-[(Benzyloxy)methyl]-4-methoxyphenyl}methanamine](/img/structure/B3332464.png)



![5,6,11,12-Tetrahydro-5,11-epiminodibenzo[a,e][8]annulene-2,3,8,9-tetraol](/img/structure/B3332495.png)

